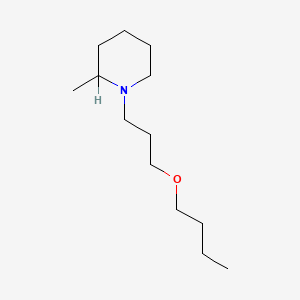
1-(3-Butoxypropyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butoxypropyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(3-Butoxypropyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 3-butoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
1-(3-Butoxypropyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butoxypropyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The butoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Butoxypropyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into the pharmacological properties of piperidine derivatives has shown potential for the development of new therapeutic agents. This compound may serve as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(3-Butoxypropyl)-2-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The butoxypropyl group may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Butoxypropyl)-2-methylpiperidine can be compared with other piperidine derivatives, such as:
1-(3-Butoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar butoxypropyl group but differs in the presence of a pyrrolidine ring and a carboxylic acid functional group.
Maleimide derivatives: These compounds contain a maleimide group and are known for their reactivity in bioconjugation and polymer chemistry.
3-Butoxypropylamine: This compound shares the butoxypropyl group but has a simpler amine structure without the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and the butoxypropyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63867-65-2 |
|---|---|
Molekularformel |
C13H27NO |
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
1-(3-butoxypropyl)-2-methylpiperidine |
InChI |
InChI=1S/C13H27NO/c1-3-4-11-15-12-7-10-14-9-6-5-8-13(14)2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
QJOAUKVCMSZLOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCN1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















